

# Application Notes and Protocols for E-test based Carbapenem Susceptibility Testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbapenem

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These application notes provide a detailed overview and protocol for determining the susceptibility of bacteria to **carbapenem** antibiotics using the Epsilonometer test (E-test). This quantitative method is crucial for surveillance, clinical diagnostics, and drug development in the face of rising **carbapenem** resistance.

## Introduction

The E-test is a gradient diffusion method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.<sup>[1][2][3]</sup> It combines the principles of dilution and diffusion of an antibiotic into an agar medium.<sup>[1][2][3]</sup> A plastic strip impregnated with a predefined, continuous, and exponential gradient of a **carbapenem** antibiotic is placed on an inoculated agar plate.<sup>[2][4]</sup> After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the MIC scale on the strip.<sup>[1][2]</sup> This method is a cost-effective and technically simpler alternative to traditional broth or agar dilution methods for MIC determination.<sup>[1][5]</sup> It is particularly useful for testing fastidious organisms and for detecting low levels of resistance.<sup>[3]</sup>

## Principle of the E-test

The E-test is based on the establishment of a stable, continuous concentration gradient of an antimicrobial agent in an agar medium.<sup>[2]</sup> When the E-test strip is applied to the surface of an inoculated agar plate, the antibiotic is immediately released from the plastic carrier into the

agar.[1][2] This creates an exponential gradient of the antimicrobial along the length of the strip. After incubation, bacterial growth is inhibited at concentrations above the MIC, resulting in an elliptical zone of inhibition. The point at which the lower part of the inhibition ellipse intersects the calibrated scale on the strip indicates the MIC value in µg/mL.[2]

## Experimental Protocols

### Materials

- Bacterial Strains: Pure, overnight cultures of test organisms (e.g., Enterobacterales, *Pseudomonas aeruginosa*, *Acinetobacter baumannii*).
- Quality Control (QC) Strains: e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853.[6]
- E-test Strips: **Carbapenem** E-test strips (e.g., imipenem, meropenem, doripenem, ertapenem). Store at -20°C and bring to room temperature 30 minutes before use.[1][2][3]
- Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[2] For fastidious organisms, appropriate supplemented media should be used (e.g., Haemophilus Test Medium for *Haemophilus* spp.).[3]
- Reagents: Sterile normal saline (0.85% NaCl).
- Equipment:
  - Sterile cotton swabs
  - Sterile forceps
  - McFarland 0.5 turbidity standard
  - Incubator (35 ± 2°C)
  - Vortex mixer
  - Calipers or ruler (for measuring zone diameters if comparing with disk diffusion)

## Inoculum Preparation

- From a pure, 18-24 hour culture, pick 3-4 well-isolated colonies of the same morphology using a sterile loop.
- Suspend the colonies in a tube containing sterile saline.[\[1\]](#)[\[3\]](#)
- Vortex the tube for 15 seconds to create a smooth suspension.[\[3\]](#)
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Visual comparison against a white background with a black line is recommended.

## Inoculation of Agar Plates

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[\[7\]](#)
- Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[\[1\]](#)
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[\[1\]](#)
- Allow the agar surface to dry for 10-15 minutes before applying the E-test strips. The surface should be moist but have no visible droplets of fluid.[\[5\]](#)

## Application of E-test Strips

- Using sterile forceps, carefully place the E-test strip onto the inoculated agar surface with the MIC scale facing upwards.[\[2\]](#)
- Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied, as the antibiotic starts diffusing immediately.[\[5\]](#)
- Multiple strips (up to 4-6 on a 150 mm plate or 1-2 on a 90 mm plate) can be placed on a single plate, ensuring they are not too close to each other or the edge of the plate.[\[2\]](#)

## Incubation

- Invert the plates and incubate at  $35 \pm 2^{\circ}\text{C}$  for 18-24 hours in ambient air.[2][3]
- For some organism-antibiotic combinations, a longer incubation of up to 48 hours may be necessary.[2]

## Reading and Interpretation of Results

- After incubation, read the MIC value at the point where the bottom of the elliptical zone of inhibition intersects the E-test strip.[2][3]
- Read the MIC at complete inhibition of all growth. Ignore isolated colonies growing within the ellipse.[3]
- If the intersection point falls between two markings on the scale, round up to the next highest value.[2][5]
- If the zone of inhibition is smaller than the lowest concentration on the strip, the MIC is recorded as greater than (>) the highest value on the scale. If the zone is larger than the highest concentration, the MIC is recorded as less than or equal to ( $\leq$ ) the lowest value on the scale.
- Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current breakpoints provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

## Data Presentation

### Carbapenem MIC Breakpoints

The interpretation of MIC values is dependent on established clinical breakpoints, which can vary by organization and are periodically updated.

Table 1: CLSI and EUCAST Breakpoints for **Carbapenems** against Enterobacterales

Carbapenem	CLSI Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
S ≤	I	
Meropenem	1	2
Imipenem	1	2
Doripenem	0.5	1
Ertapenem	0.5	1

Data sourced from CLSI and EUCAST guidelines.[6][7][8][9] Note that breakpoints are subject to change and the latest versions of the respective guidelines should always be consulted.

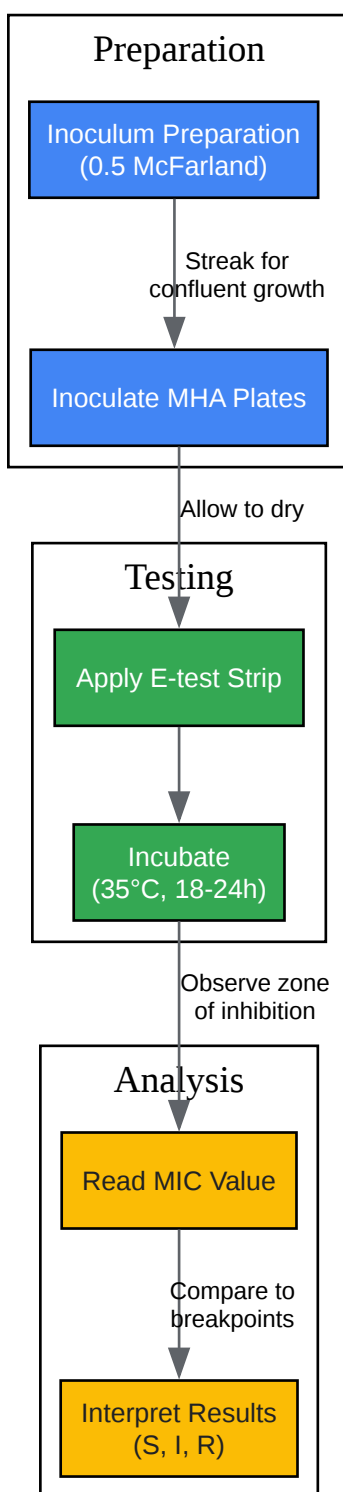
Table 2: Example MIC Data from E-test for **Carbapenem** Susceptibility of *Acinetobacter baumannii-calcoaceticus* complex isolates\*

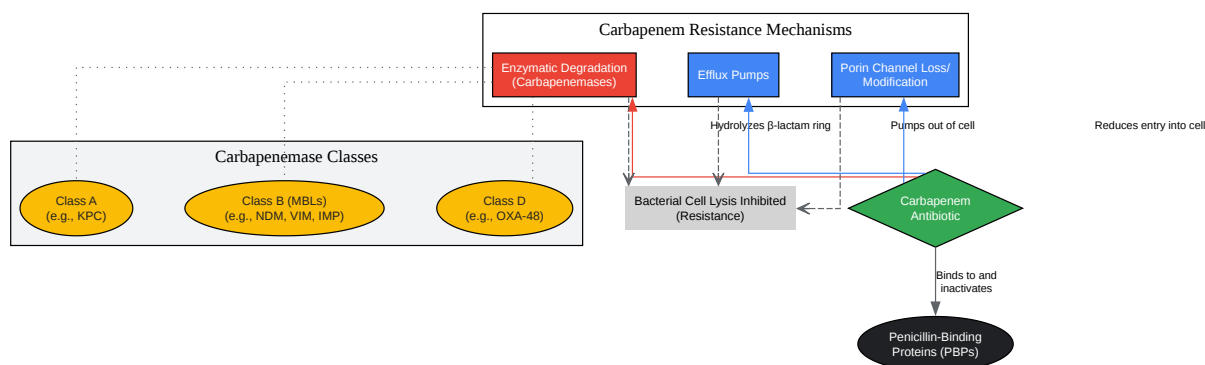
Carbapenem	Method	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible (CLSI)	% Susceptible (EUCAST)
Imipenem	E-test	≥32	≥32	39.3	13.1
Meropenem	E-test	≥32	≥32	36.4	19.6
Doripenem	E-test	≥32	≥32	6.5 (FDA)	6.5

Adapted from a study on 107 clinical isolates.[6][8] MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

## Visualizations

## Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for E-test based Carbapenem Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#application-of-e-test-for-carbapenem-susceptibility>]

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